Molecular Weight Differentiation vs. Unsubstituted and Shorter Alkyl Chain Analogs
The 6-propyl substituent confers a quantifiable increase in molecular weight compared to the unsubstituted core and shorter alkyl chain analogs. This difference in molecular mass is a primary driver of altered lipophilicity (cLogP) and membrane permeability, critical for in vitro and in vivo applications .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 197.30 |
| Comparator Or Baseline | 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (unsubstituted): 155.22; 6-Methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one: 169.24; 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one: 183.27 |
| Quantified Difference | +42.08 g/mol vs. unsubstituted; +28.06 g/mol vs. 6-methyl; +14.03 g/mol vs. 6-ethyl |
| Conditions | Calculated from molecular formulas (C7H9NOS, C8H11NOS, C9H13NOS, C10H15NOS, respectively) |
Why This Matters
For procurement, this molecular weight difference confirms that the 6-propyl analog is a distinct chemical entity, not interchangeable with smaller analogs in applications where molecular size and lipophilicity are critical parameters.
